molecular formula C14H19NO4S B12499766 2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid

2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid

Cat. No.: B12499766
M. Wt: 297.37 g/mol
InChI Key: HIUFIRVCAFTFKW-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid is a chemical compound with the molecular formula C14H19NO4S It is known for its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a methylsulfanyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the methylsulfanyl group. One common method involves the reaction of 5-aminopentanoic acid with benzyl chloroformate to form the Cbz-protected intermediate. This intermediate is then reacted with methylthiol to introduce the methylsulfanyl group, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid is unique due to the presence of both the benzyloxycarbonyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

5-methylsulfanyl-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C14H19NO4S/c1-20-9-5-8-12(13(16)17)15-14(18)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,18)(H,16,17)

InChI Key

HIUFIRVCAFTFKW-UHFFFAOYSA-N

Canonical SMILES

CSCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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